

Technical Guide: Solubility Profile of Methyl 4bromocrotonate in Organic Solvents

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Compound of Interest		
Compound Name:	Methyl 4-bromocrotonate	
Cat. No.:	B106362	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromocrotonate

Methyl 4-bromocrotonate (CAS No. 1117-71-1) is a significant synthetic intermediate widely utilized in organic and pharmaceutical chemistry.[1] As a halogenated α ,β-unsaturated ester, its unique structure—containing a bromine atom, a carbon-carbon double bond, and an ester functional group—imparts distinct reactivity that makes it a key building block in the synthesis of complex molecules.[1][2] It is notably used in the synthesis of irreversible inhibitors for EGFR and HER-2 tyrosine kinases, which have shown enhanced anti-tumor activities.[1][3]

Understanding the physicochemical properties of this compound is critical for its application in synthesis, purification, and formulation. Solubility, in particular, is a fundamental parameter that dictates solvent selection for reactions, crystallization, extraction, and chromatographic purification. This guide provides a comprehensive overview of the known solubility characteristics of **methyl 4-bromocrotonate** and presents standardized protocols for its empirical determination.

Key Physicochemical Properties:

Molecular Formula: C₅H₇BrO₂[1][3][4]

Molecular Weight: 179.01 g/mol [1][3][4][5]



- Appearance: Transparent, slightly yellow liquid[1]
- Density: 1.522 g/mL at 25 °C[1][3][6]
- Boiling Point: 83-85 °C at 13 mmHg[1][3][6]
- Storage Conditions: 2-8 °C, protect from light and heat to prevent decomposition[1]

Solubility Profile Qualitative Solubility Assessment

Specific quantitative solubility data for **methyl 4-bromocrotonate** across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative reports state that it is soluble in common organic solvents such as dichloromethane, chloroform, and ethanol.[1]

Based on its molecular structure—a polar ester with a reactive alkyl bromide moiety—a general solubility profile can be predicted according to the "like dissolves like" principle.[7]

- High Solubility Expected in:
 - Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF),
 Dichloromethane (DCM), Chloroform). These solvents can engage in dipole-dipole interactions with the polar ester group.
 - Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol). These solvents can act as hydrogen bond acceptors for the ester's oxygen atoms.[8]
- Moderate to Low Solubility Expected in:
 - Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane). The polarity of the ester and C-Br bond will likely limit its miscibility with purely nonpolar solvents.

Quantitative Solubility Data Table

As precise data is unavailable, the following table is provided as a template for researchers to systematically record experimentally determined solubility values. This structure allows for the



clear and direct comparison of solubility in various solvents at different temperatures, a crucial factor for process optimization.

Solvent Class	Solvent	Temperatur e (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Notes
Halogenated	Dichlorometh ane	25			
Chloroform	25		_		
Ethers	Diethyl Ether	25			
Tetrahydrofur an (THF)	25				
Ketones	Acetone	25	_		
Esters	Ethyl Acetate	25	_		
Alcohols	Methanol	25	_		
Ethanol	25		_		
Isopropanol	25	_			
Hydrocarbon s	Toluene	25			
Hexane	25				
Nitriles	Acetonitrile	25			

Experimental Protocol for Solubility Determination

To generate the quantitative data required for research and development, a standardized and reliable experimental method is necessary. The isothermal shake-flask method is widely considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[9][10]

Isothermal Shake-Flask Method

Foundational & Exploratory





This method measures the equilibrium (or thermodynamic) solubility, which is the concentration of a compound in a saturated solution in the presence of an excess of the solid phase at a constant temperature.[9][10] Since **methyl 4-bromocrotonate** is a liquid at room temperature, this protocol is adapted for a liquid solute.

Objective: To determine the concentration of **methyl 4-bromocrotonate** in a saturated solution of a given solvent at a specified temperature.

Materials:

- Methyl 4-bromocrotonate (≥98% purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker or water bath with agitation
- Glass vials with PTFE-lined screw caps
- Analytical balance
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
- Syringe filters (0.22 μm, PTFE or other solvent-compatible material)

Procedure:

- Preparation: Add a measured volume of the selected organic solvent to a series of glass vials.
- Solute Addition: Add an excess amount of **methyl 4-bromocrotonate** to each vial to ensure that a saturated solution is formed and a separate phase of the solute remains visible.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed. Equilibrium is typically



reached when the concentration of the solute in the solution phase remains constant over time. This can take anywhere from 24 to 72 hours.[10]

- Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.
- Sampling: Carefully withdraw a sample from the clear, supernatant layer of each vial using a calibrated pipette. Be cautious not to disturb the undissolved solute layer.
- Filtration: Immediately filter the sample through a 0.22 μm syringe filter into a clean vial to remove any microscopic undissolved droplets.
- Analysis: Accurately dilute the filtered sample with the appropriate mobile phase or solvent and analyze its concentration using a pre-validated HPLC or GC method.
- Calculation: Calculate the solubility based on the measured concentration from the analytical instrument and the dilution factor used. Express the results in units such as g/100 mL or mol/L.

Alternative Method: Gravimetric Analysis

For a simpler, though potentially less precise, determination, a gravimetric method can be employed.[11]

- Prepare a saturated solution as described in steps 1-4 of the Isothermal Shake-Flask Method.
- Pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed beaker or watch glass.
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a
 controlled temperature below the boiling point of methyl 4-bromocrotonate.
- Once the solvent is fully evaporated, weigh the beaker containing the solute residue.
- The difference between the final and initial weights of the beaker gives the mass of the solute dissolved in the initial volume of the solution, from which solubility can be calculated.

 [11]



Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining solubility.



1. Preparation Add excess solute to solvent in vial 2. Equilibration Agitate in thermostatic shaker (24-72 hours) 3. Phase Separation Allow undissolved solute to settle (≥2 hours) 4. Sampling Withdraw aliquot from clear supernatant

5. Filtration
Pass sample through 0.22μm
syringe filter

6. Analysis
Determine concentration via
calibrated HPLC or GC

7. Calculation
Report solubility in
g/100mL or mol/L

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Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

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